Cas no 955257-15-5 (N'-(2,4-difluorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylethanediamide)

N'-(2,4-difluorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylethanediamide structure
955257-15-5 structure
商品名:N'-(2,4-difluorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylethanediamide
CAS番号:955257-15-5
MF:C23H21F2N3O2S
メガワット:441.493551015854
CID:5979959
PubChem ID:16932657

N'-(2,4-difluorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylethanediamide 化学的及び物理的性質

名前と識別子

    • N'-(2,4-difluorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylethanediamide
    • N'-(2,4-difluorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]oxamide
    • F2392-1566
    • AKOS024646185
    • 955257-15-5
    • N'-(2,4-difluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
    • N1-(2,4-difluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide
    • インチ: 1S/C23H21F2N3O2S/c24-18-5-6-20(19(25)11-18)27-23(30)22(29)26-12-21(17-8-10-31-14-17)28-9-7-15-3-1-2-4-16(15)13-28/h1-6,8,10-11,14,21H,7,9,12-13H2,(H,26,29)(H,27,30)
    • InChIKey: UCGXEQUDGCNBOR-UHFFFAOYSA-N
    • ほほえんだ: C(NCC(N1CCC2=C(C1)C=CC=C2)C1C=CSC=1)(=O)C(NC1=CC=C(F)C=C1F)=O

計算された属性

  • せいみつぶんしりょう: 441.13225442g/mol
  • どういたいしつりょう: 441.13225442g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 640
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

N'-(2,4-difluorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylethanediamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2392-1566-2μmol
N'-(2,4-difluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
955257-15-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2392-1566-25mg
N'-(2,4-difluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
955257-15-5 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2392-1566-30mg
N'-(2,4-difluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
955257-15-5 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2392-1566-5μmol
N'-(2,4-difluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
955257-15-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2392-1566-1mg
N'-(2,4-difluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
955257-15-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2392-1566-15mg
N'-(2,4-difluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
955257-15-5 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2392-1566-4mg
N'-(2,4-difluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
955257-15-5 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2392-1566-40mg
N'-(2,4-difluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
955257-15-5 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2392-1566-3mg
N'-(2,4-difluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
955257-15-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2392-1566-5mg
N'-(2,4-difluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
955257-15-5 90%+
5mg
$69.0 2023-05-16

N'-(2,4-difluorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylethanediamide 関連文献

N'-(2,4-difluorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylethanediamideに関する追加情報

Recent Advances in the Study of N'-(2,4-difluorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylethanediamide (CAS: 955257-15-5)

The compound N'-(2,4-difluorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylethanediamide (CAS: 955257-15-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and pharmacological properties.

Recent studies have highlighted the compound's unique structural features, which include a tetrahydroisoquinoline moiety and a thiophene ring. These structural elements are believed to contribute to its bioactivity, particularly in modulating specific protein-protein interactions (PPIs) involved in disease pathways. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the binding modes of this compound with its target proteins, revealing insights into its high affinity and selectivity.

In vitro and in vivo experiments have demonstrated promising results for N'-(2,4-difluorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylethanediamide in various disease models. For instance, preclinical studies have shown its efficacy in inhibiting the proliferation of certain cancer cell lines by targeting key signaling pathways. Additionally, its pharmacokinetic profile, including bioavailability and metabolic stability, has been evaluated, providing a foundation for further drug development efforts.

Despite these advancements, challenges remain in optimizing the compound's therapeutic index and minimizing potential off-target effects. Ongoing research is exploring structural modifications to enhance its potency and reduce toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, N'-(2,4-difluorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylethanediamide represents a promising candidate for further investigation in drug discovery. Its unique chemical structure and demonstrated bioactivity make it a valuable tool for understanding disease mechanisms and developing novel therapeutics. Future studies should focus on addressing the current limitations and advancing the compound through the drug development pipeline.

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